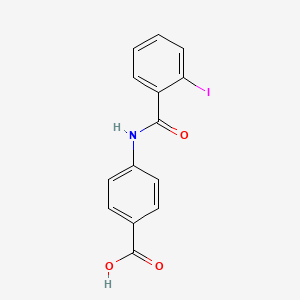

4-(2-Iodobenzamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-iodobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDNBZUMDOZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Iodobenzamido Benzoic Acid and Analogs

Classical Amide Coupling Strategies

The cornerstone of synthesizing 4-(2-Iodobenzamido)benzoic acid lies in the formation of the amide linkage between a 4-aminobenzoic acid precursor and a 2-iodobenzoic acid moiety. This is typically accomplished through well-established condensation reactions or via the more reactive acyl halides.

Condensation Reactions Utilizing 4-Aminobenzoic Acid Precursors

The direct condensation of 4-aminobenzoic acid with 2-iodobenzoic acid is a primary route to this compound. hepatochem.comyoutube.com This reaction necessitates the activation of the carboxylic acid group of 2-iodobenzoic acid to facilitate nucleophilic attack by the amino group of 4-aminobenzoic acid. nih.gov A variety of coupling reagents are employed to achieve this activation, each with its own set of advantages and specific reaction conditions. hepatochem.comresearchgate.net

Commonly used carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective for this transformation. hepatochem.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included.

Phosphonium-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents like HATU, are also widely utilized for their high efficiency and mild reaction conditions. mdpi.com These reagents convert the carboxylic acid into an activated ester in situ, which then smoothly reacts with the amine. The choice of solvent is crucial and typically involves aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure the solubility of the reactants. rsc.org

| Coupling Reagent Category | Specific Reagent Examples | Typical Additives |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt), N-Hydroxysuccinimide (NHS) |

| Phosphonium-based | PyBOP | |

| Uronium-based | HATU, HBTU, HCTU |

This table outlines common coupling reagents used in the condensation of 4-aminobenzoic acid and 2-iodobenzoic acid.

Acyl Halide Mediated Amidation Approaches

An alternative and often more vigorous method for forming the amide bond involves the use of an acyl halide, specifically 2-iodobenzoyl chloride. sigmaaldrich.comnih.govtcichemicals.com This approach proceeds in two main steps: the conversion of 2-iodobenzoic acid to its corresponding acyl chloride, followed by the reaction of the acyl chloride with 4-aminobenzoic acid.

The formation of 2-iodobenzoyl chloride is typically achieved by treating 2-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This conversion creates a highly electrophilic acyl chloride.

The subsequent amidation reaction is generally rapid and efficient. The 2-iodobenzoyl chloride is reacted with 4-aminobenzoic acid, often in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This method is particularly useful due to the high reactivity of the acyl chloride, which can drive the reaction to completion, often with high yields.

| Reagent | Role | Common Examples |

| Chlorinating Agent | Converts carboxylic acid to acyl chloride | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Base | Neutralizes HCl byproduct | Pyridine, Triethylamine |

This table details the key reagents in the acyl halide mediated synthesis of this compound.

Functional Group Interconversion and Halogenation Routes

Beyond direct amide coupling, the synthesis of this compound can also be approached through functional group interconversion and halogenation strategies. These methods may involve forming the amide bond first, followed by the introduction of the iodine atom, or other selective transformations of benzoic acid derivatives. ub.eduvanderbilt.eduimperial.ac.uk

Introduction of Iodine via Electrophilic or Organometallic Methods

In this synthetic pathway, 4-benzamidobenzoic acid is first synthesized from benzoic acid and 4-aminobenzoic acid. The iodine atom is then introduced at the ortho-position of the benzoyl group.

Electrophilic Iodination: This method utilizes an electrophilic iodine source to directly iodinate the aromatic ring. wikipedia.org Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), or N-iodosuccinimide (NIS) with an acid catalyst, can be employed. wikipedia.orgacsgcipr.orgacs.org The directing effect of the amide group favors substitution at the ortho- and para-positions. Due to steric hindrance from the amide group, ortho-iodination is a significant outcome.

Organometallic Methods: Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective iodination of amides. nih.govchinesechemsoc.org Using a suitable directing group, which can be the amide itself, a palladium catalyst can facilitate the specific iodination of the ortho C-H bond of the benzoyl moiety. nih.gov This approach offers high selectivity and can be performed under relatively mild conditions. Various iodine sources, including molecular iodine and N-iodosuccinimide, can be used in these catalytic cycles. acs.org

| Method | Reagents | Key Features |

| Electrophilic Iodination | I₂/Oxidizing Agent, N-Iodosuccinimide (NIS) | Direct iodination, potential for regioisomer formation. |

| Organometallic (Pd-catalyzed) | Pd catalyst, Directing Group, Iodine Source | High regioselectivity for the ortho position. |

This table compares methods for introducing iodine onto the 4-benzamidobenzoic acid scaffold.

Selective Transformations of Benzoic Acid Derivatives

The synthesis can also be envisioned through the selective transformation of other functional groups on a pre-formed benzamide (B126) structure. For instance, a Sandmeyer-type reaction could be employed. This would involve the synthesis of 2-amino-N-(4-carboxyphenyl)benzamide, followed by diazotization of the amino group and subsequent substitution with iodide.

Another potential route involves the transformation of a different halogen, such as bromine, at the 2-position to iodine via a Finkelstein-type reaction, although this is less common for aryl halides. More advanced cross-coupling methodologies could also be applied to achieve this transformation.

Green Chemistry Approaches to Amide Synthesis Involving Substituted Benzoic Acids

In recent years, the principles of green chemistry have driven the development of more environmentally benign methods for amide bond formation. rsc.org These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One such approach is the direct catalytic amidation of carboxylic acids and amines. sciepub.comsciepub.com This method avoids the need for stoichiometric activating agents, which generate significant waste. Catalysts based on boric acid or zirconium compounds have shown promise in promoting the direct condensation of benzoic acids and amines with the removal of water. sciepub.comthieme-connect.comasianpubs.org These reactions are often carried out at elevated temperatures to drive off the water formed. sciepub.com

The use of greener solvents is another key aspect of sustainable amide synthesis. rsc.orgbohrium.com Traditional solvents like DMF and NMP are being replaced with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and cyrene. rsc.orgnih.govresearchgate.net In some cases, reactions can be performed in water or under solvent-free conditions. bohrium.comrsc.orgrsc.org

Enzymatic catalysis offers a highly selective and green route to amide synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines under mild conditions and often in green solvents. nih.gov This biocatalytic approach minimizes waste and avoids the use of harsh reagents.

| Green Chemistry Approach | Key Principle | Examples |

| Catalytic Amidation | Avoids stoichiometric activating agents | Boric acid catalysis, Zirconium-based catalysts. thieme-connect.comasianpubs.org |

| Green Solvents | Replaces hazardous solvents | 2-MeTHF, CPME, Cyrene, Water. bohrium.comrsc.orgnih.gov |

| Biocatalysis | Utilizes enzymes for high selectivity and mild conditions | Candida antarctica lipase B (CALB). nih.gov |

This table summarizes green chemistry approaches applicable to the synthesis of substituted benzamides.

Structural Characterization and Intermolecular Interactions of 4 2 Iodobenzamido Benzoic Acid

Postulated Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis would be the definitive method to elucidate the precise three-dimensional arrangement of 4-(2-Iodobenzamido)benzoic acid molecules in the solid state. This powerful technique would provide a wealth of information about its molecular conformation and how the molecules pack together to form a crystalline solid.

Predicted Hydrogen Bonding Networks within the Crystalline Solid

Hydrogen bonding is expected to be a dominant force in the supramolecular assembly of this compound, given the presence of both a carboxylic acid group (-COOH) and an amide group (-CONH-), which are excellent hydrogen bond donors and acceptors.

A highly probable and characteristic feature of the crystal structure would be the formation of centrosymmetric carboxylic acid dimers. In this common supramolecular synthon, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a robust R²₂(8) ring motif. These dimers can then act as larger building blocks, further assembling into chains, sheets, or more complex three-dimensional networks through other intermolecular interactions.

The amide group provides additional sites for hydrogen bonding. The amide N-H group is a good hydrogen bond donor, while the carbonyl oxygen is a competent acceptor. It is highly likely that N-H···O hydrogen bonds would form, linking the carboxylic acid dimers. These interactions could involve the carbonyl oxygen of the amide group or the oxygen atoms of the carboxylic acid that are not involved in the primary dimer formation. This would lead to the creation of extended hydrogen-bonded chains or sheets, significantly contributing to the stability of the crystal lattice.

Anticipated Halogen Bonding Interactions

A key feature of this compound is the presence of an iodine atom attached to an aromatic ring. This iodine atom is capable of participating in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site.

C-I···O and C-I···N Interactions in Solid-State Assemblies

In the crystalline state, the supramolecular architecture of this compound is expected to be significantly influenced by halogen bonding, a highly directional non-covalent interaction. Specifically, the iodine atom, covalently bonded to a benzene ring, acts as a halogen bond donor, interacting with electronegative atoms such as oxygen and nitrogen, which serve as halogen bond acceptors.

The formation of a halogen bond is attributed to the anisotropic distribution of electron density around the iodine atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-I covalent bond. nih.govcore.ac.uk This electrophilic region can then interact favorably with nucleophilic regions on adjacent molecules, such as the lone pairs of oxygen or nitrogen atoms.

In the context of this compound, several potential C-I···O and C-I···N interactions can be envisaged:

C-I···O (Carboxyl): The iodine atom of one molecule may form a halogen bond with one of the oxygen atoms of the carboxylic acid group on a neighboring molecule.

C-I···O (Amide): The carbonyl oxygen of the amide linkage is another potent halogen bond acceptor site.

C-I···N (Amide): While less common and generally weaker than interactions with oxygen, the possibility of a C-I···N interaction with the amide nitrogen exists, though this is sterically less accessible and the nitrogen's lone pair is involved in resonance.

Studies on co-crystals involving other iodinated aromatic compounds have demonstrated the prevalence and structural importance of these interactions. For instance, analysis of various crystal structures reveals that C-I···N and C-I···O contacts are key structure-directing forces. researchgate.net The geometry of these interactions is a critical factor, with the C-I···Y (where Y is O or N) angle typically approaching linearity (≈180°). nih.gov

Table 1: Typical Geometries of Iodine-based Halogen Bonds

| Interaction Type | Typical Distance (Å) | Typical C-I···Y Angle (°) |

|---|---|---|

| C-I···N | 2.8 - 3.1 | 165 - 180 |

| C-I···O | 2.9 - 3.4 | 160 - 180 |

This table presents generalized data from studies of various organoiodine compounds.

Directionality and Strength of Halogen Bonds in Iodinated Benzamides

The efficacy of a halogen bond in directing crystal packing is due to its high degree of directionality and significant strength, which can be comparable to that of a conventional hydrogen bond. wikipedia.org

Directionality: The directionality of the halogen bond is a direct consequence of the σ-hole. The interaction is strongest when the halogen bond acceptor atom approaches the iodine atom along the vector of the C-I covalent bond. nih.govnih.gov This linearity (C-I···Y angle approaching 180°) maximizes the electrostatic attraction between the positive σ-hole and the negative electron donor. Deviation from this linearity results in a weaker interaction. This directional nature makes halogen bonds a powerful tool in crystal engineering for the predictable assembly of molecules in the solid state. wikipedia.org

Strength: The strength of a halogen bond follows the trend I > Br > Cl > F, which correlates with the polarizability of the halogen and the magnitude of the positive electrostatic potential of the σ-hole. ijres.org Iodine, being the largest and most polarizable of the common halogens, typically forms the strongest halogen bonds. ijres.org

The strength of the C-I bond is further modulated by the electronic nature of the group to which the iodine is attached. Electron-withdrawing groups on the aromatic ring enhance the positive character of the σ-hole, thereby strengthening the halogen bond. researchgate.net In this compound, the benzamido group's electronic influence will modulate the strength of the C-I bond. Computational studies on similar systems have shown that these interactions are primarily electrostatic in nature, with contributions from dispersion and induction. researchgate.net The interaction energy for strong iodine-based halogen bonds can range from 10 to 200 kJ/mol. wikipedia.org

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. While specific studies on the polymorphism of this compound are not documented, the phenomenon is common in benzoic acid derivatives and aromatic amides. nih.gov

Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The final crystalline form obtained is a result of the interplay between thermodynamics (the relative stability of the polymorphs) and kinetics (the rate of nucleation and crystal growth). nih.gov

Solvent-Induced Polymorphs and Solvates

The choice of solvent is a critical parameter in crystallization that can dictate the resulting polymorphic form. This is because solvent molecules can interact with the solute molecules in solution and at the growing crystal surface, influencing the nucleation process and the final crystal packing.

Solvent Polarity: Solvents of varying polarity can stabilize different conformations of the solute molecule in solution, which can then lead to the formation of different polymorphs. Studies on benzoic acid have shown that the aspect ratio and morphology of crystals change with solvent polarity. rsc.org

Specific Interactions: Solvents capable of hydrogen bonding can compete with the solute's own hydrogen bonding motifs (like the carboxylic acid dimers common in benzoic acids), potentially leading to different supramolecular arrangements.

Solvate Formation: If the interaction between the solute and solvent is sufficiently strong, solvent molecules can be incorporated into the crystal lattice, forming a solvate. acs.org For example, crystallization of a related benzoic acid derivative from acetonitrile was found to produce an acetonitrile solvate. acs.org The formation of solvates represents a common form of pseudopolymorphism.

Table 2: Influence of Solvent on the Crystalline Form of Related Aromatic Acids

| Compound | Solvent | Resulting Form | Reference |

|---|---|---|---|

| 1,3,5-Benzenetribenzoic Acid | Fatty Acids | Chicken-wire network | acs.org |

| 1,3,5-Benzenetribenzoic Acid | Alcohols | Oblique unit cell | acs.org |

| 2-(1,4-dioxonaphthalen-3-ylthio)benzoic Acid | Acetonitrile | Acetonitrile solvate | acs.org |

This table illustrates how solvent choice can direct polymorphism in structurally related compounds.

Impact of Crystallization Conditions on Supramolecular Packing

Besides the solvent, other crystallization conditions can significantly influence the supramolecular packing and the resulting polymorphic form.

Supersaturation and Temperature: The level of supersaturation and the temperature of crystallization affect the kinetics of nucleation and growth. Often, metastable polymorphs are obtained at higher supersaturations and rapid cooling rates, while the thermodynamically stable form is favored at lower supersaturations and slower cooling. researchgate.net

Additives and Impurities: The presence of even small amounts of impurities or specifically chosen additives can inhibit the growth of one polymorph while promoting another. This is a common strategy used to control the polymorphic outcome.

Supramolecular Aggregation in Solution: The nature of molecular aggregates present in the solution (or melt) prior to crystallization can be a determining factor. For instance, studies on diarylamine compounds have shown that the presence of carboxylic acid dimers in the melt favors crystallization, whereas other types of hydrogen-bonded aggregates can impede it. nih.gov The specific hydrogen bonding and halogen bonding interactions of this compound in solution will likely influence which supramolecular synthons are preferentially formed and incorporated into the growing crystal.

Reactivity and Chemical Transformations of 4 2 Iodobenzamido Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and its reactivity in 4-(2-Iodobenzamido)benzoic acid is no exception. It can readily undergo reactions such as esterification and amide formation, and under more forcing conditions, decarboxylation.

Esterification and Amide Formation

The conversion of the carboxylic acid group into esters or other amides is a fundamental transformation. These reactions are crucial for modifying the compound's solubility, electronic properties, and potential for further derivatization.

Esterification: The formation of esters from this compound can be achieved through several standard protocols. The most direct method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and the use of excess alcohol or removal of water helps to drive the reaction towards the ester product. masterorganicchemistry.comchemguide.co.uk For more sensitive substrates or milder conditions, the carboxylic acid can be activated. One common approach is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. numberanalytics.com Alternatively, coupling agents widely used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate esterification by activating the carboxyl group. numberanalytics.comchemistrysteps.com

Amide Formation: To form a new amide bond from the carboxylic acid moiety, direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, coupling reagents are almost always employed. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. A wide array of such reagents has been developed, offering a range of reactivities and compatibilities with various functional groups. organic-chemistry.orgrsc.org Common choices include carbodiimides like EDC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which improve efficiency and suppress side reactions. researchgate.netnih.gov For less reactive aromatic amines or sterically hindered substrates, more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective. nih.gov

| Reaction Type | Reagent(s) | Typical Conditions | Notes |

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Fischer-Speier esterification; equilibrium process. masterorganicchemistry.comchemguide.co.uk |

| SOCl₂, then Alcohol, Pyridine | 0 °C to RT | Via acyl chloride intermediate; high yield. numberanalytics.com | |

| Alcohol, DCC, DMAP | RT, Solvent (e.g., DCM) | Steglich esterification; mild conditions. numberanalytics.com | |

| Amide Formation | Amine, EDC, HOBt | RT, Solvent (e.g., DMF, DCM) | Widely used for peptide and amide synthesis. nih.gov |

| Amine, HATU, DIPEA | RT, Solvent (e.g., DMF) | Effective for unreactive or hindered amines. nih.gov | |

| Amine, T3P® | RT to elevated temp. | Propylphosphonic anhydride (B1165640) (T3P®) is a versatile coupling agent. organic-chemistry.org |

Decarboxylation Pathways

The removal of the carboxyl group from an aromatic ring is a challenging transformation that typically requires high temperatures or specialized reagents. rsc.org For simple benzoic acids, heating with soda lime (a mixture of NaOH and CaO) can induce decarboxylation, though conditions are harsh. nih.gov

Modern methods offer milder alternatives. Copper catalysts have been shown to facilitate the decarboxylation-oxidation of benzoic acids to phenols. nih.gov More recent developments include transition-metal-free decarboxylative iodination, where a carboxylic acid is converted directly to an aryl iodide. nih.govacs.orgacs.org While this would be a redundant transformation for the iodo-substituted ring of this compound, it highlights the principle. Palladium-catalyzed decarbonylative iodination using 1-iodobutane (B1219991) as the iodine source has also been reported as a general method for converting aryl carboxylic acids to aryl iodides. nih.gov The feasibility of these reactions for this compound would depend on the stability of the amide bond and the iodo-substituent under the required conditions. Radical-based methods have also been explored for the protodecarboxylation of benzoic acids. rsc.org

Transformations at the Amide Linkage

The amide bond is known for its stability, but it can be cleaved or modified under specific chemical conditions.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield its constituent precursors: 2-iodobenzoic acid and 4-aminobenzoic acid. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the amide in an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). cdnsciencepub.comrsc.org The reaction proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. cdnsciencepub.comresearchgate.net The products are the carboxylic acid and the protonated amine (ammonium salt). libretexts.org

Base-catalyzed hydrolysis is generally irreversible and involves heating the amide with a strong base such as sodium hydroxide (B78521) (NaOH). geocities.ws The hydroxide ion directly attacks the carbonyl carbon, and the reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt. libretexts.org Acidification of the reaction mixture is then required to isolate the free carboxylic acid.

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. Transamidation is generally difficult and less common than hydrolysis due to the poor leaving group ability of the amide anion. It often requires high temperatures or metal catalysts.

N-Substitution and Rearrangement Processes

The nitrogen atom of the secondary amide in this compound possesses a hydrogen atom that can be replaced, a process known as N-substitution. Direct N-alkylation of amides with alkyl halides is possible but often requires a strong base to deprotonate the amide nitrogen, which can be complicated by competing O-alkylation. wikipedia.org

More contemporary and efficient methods utilize transition metal catalysts to facilitate the N-alkylation of amides with alcohols, a process that generates water as the only byproduct. rsc.org Catalytic systems based on ruthenium and cobalt have been developed for this transformation, showing broad substrate scope for various primary amides and alcohols. organic-chemistry.orgnih.govnih.gov While specific examples for this compound are not documented, these methods represent a viable pathway for its N-functionalization. There are no specific research findings indicating that this molecule is prone to common amide rearrangement reactions under typical conditions.

Reactivity of the Iodine Substituent

The iodine atom on the benzoyl ring is arguably the most versatile functional handle on the molecule for synthetic elaboration. Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center. researchgate.netwikipedia.org This reactivity allows for the construction of a wide array of new carbon-carbon and carbon-heteroatom bonds. Although specific examples using this compound as the substrate are not prevalent in the literature, the extensive research on the reactivity of 2-iodobenzamides provides a strong basis for predicting its behavior. rsc.orgntnu.edu.twresearchgate.netacs.org

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl structures. yonedalabs.comlibretexts.orgorganic-chemistry.org

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction of the aryl iodide with a terminal alkyne provides a direct route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is well-documented for 2-iodobenzamide (B1293540) derivatives. nih.gov

Heck Coupling: This palladium-catalyzed reaction forms a C-C bond between the aryl iodide and an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction allows for the coupling of the aryl iodide with primary or secondary amines to generate more complex tertiary amines or N-aryl amides. nih.gov

Copper-Catalyzed Reactions: Aryl iodides are excellent partners in various copper-catalyzed transformations. These include Ullmann-type couplings and domino or tandem reactions where the ortho-amide group can participate in subsequent cyclizations to build complex heterocyclic scaffolds like quinazolinones and indoloisoquinolinones. rsc.orgresearchgate.netacs.orgorganic-chemistry.org

Gold-Catalyzed Coupling: Recent studies have shown that gold complexes can also catalyze the cross-coupling of aryl iodides with various nucleophiles, including nitriles and carboxylates. chemistryviews.orgacs.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | N-Arylated Amine |

| Ullmann-type | Nucleophile (e.g., R-OH, R-NH₂) | Cu catalyst, Base | Diaryl ether or Arylamine |

Role in Hypervalent Iodine Chemistry (e.g., Precursor to Iodosobenzoic Acid Derivatives)

The 2-iodobenzamide framework within this compound makes it an excellent precursor for the synthesis of hypervalent iodine reagents. Similar to the well-known 2-iodobenzoic acid (IBA), which is oxidized to the potent oxidant 2-iodoxybenzoic acid (IBX), the ortho-amido group in 2-iodobenzamides can facilitate the formation and stabilization of hypervalent iodine species. beilstein-journals.orgresearchgate.netwikipedia.org

The oxidation of the iodine(I) center to a higher oxidation state, typically iodine(III) or iodine(V), can be achieved using common oxidizing agents like Oxone®. The neighboring amide group, through its oxygen atom, can act as an intramolecular ligand, forming a cyclic structure known as a benziodoxole analog. This pre-organization enhances the stability and reactivity of the resulting hypervalent iodine compound. beilstein-journals.orgacs.org Research on various 2-iodobenzamides has shown they can act as efficient and environmentally benign catalysts for the oxidation of alcohols to carbonyl compounds when used in catalytic amounts with a co-oxidant. researchgate.net This suggests that this compound can be converted into a recyclable catalytic oxidant, where the iodine atom mediates the transfer of oxygen from a stoichiometric oxidant (like Oxone®) to a substrate. beilstein-journals.orgorganic-chemistry.org The resulting hypervalent iodine(V) derivative, an analog of IBX, would be a powerful yet mild oxidizing agent. wikipedia.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this substrate an ideal partner for a variety of coupling reactions. semanticscholar.org

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, creating arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound is expected to react efficiently under Sonogashira conditions to yield 4-(2-(alkynyl)benzamido)benzoic acid derivatives. These products are valuable intermediates in the synthesis of heterocyclic compounds and complex molecular architectures. While specific data for the target molecule is not prevalent, numerous examples with other aryl iodides demonstrate the reaction's broad applicability. organic-chemistry.orgnih.govnih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂, CuI, Co Hollow Nanospheres | - | NMP | High | nih.gov |

| 2 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 95 | organic-chemistry.org |

| 3 | 4-Iodoanisole | 1-Octyne | Pd(OAc)₂, PPh₃, CuI | Pyrrolidine | Acetonitrile | 98 | organic-chemistry.org |

| 4 | Iodobenzene | Various Alkynes | PdCl₂(PCy₃)₂, CuI | K₂CO₃ | Toluene | 75-98 | libretexts.org |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction provides a powerful method for vinylation of the aryl ring. The reaction of this compound with various alkenes (e.g., acrylates, styrenes) would lead to the formation of a new carbon-carbon bond at the 2-position of the benzamide (B126) ring. The stereochemical outcome of the Heck reaction can be influenced by the reaction conditions and the nature of the substituents. thieme-connect.de

Table 2: Representative Conditions for Heck Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 1 | Iodobenzene | N,N-Dimethylacrylamide | Pd(OAc)₂ | NaHCO₃ | DMF | 93 | thieme-connect.de |

| 2 | Iodobenzene | Allyl Alcohol | Pd(OAc)₂ | Et₃N | NMP | 92 | nih.gov |

| 3 | 4-Iodoanisole | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile | 95 | princeton.edu |

| 4 | Aryl Iodide | Vinyl Triflates | Pd(OAc)₂, Bu₄NI | NaO₂CH | THF/H₂O | Good | nih.gov |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester. arkat-usa.org This reaction is known for its mild conditions and high functional group tolerance. The coupling of this compound with various arylboronic acids would yield complex biaryl structures, which are prevalent in pharmaceuticals and materials science. The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand and requires a base. nih.govmanchester.ac.uk

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 1 | 4-Iodo-benzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄, PPh₂PhSO₃Na | K₂CO₃ | Water | Quantitative | nih.gov |

| 2 | Iodobenzene | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol (B145695)/Water | 99 | researchgate.net |

| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | 98 | researchgate.net |

| 4 | 2-Iodobenzimidazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 95 (Microwave) | arkat-usa.org |

Nucleophilic Aromatic Substitution with Activated Iodides

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The reaction typically requires the aromatic ring to be substituted with strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the ring containing the iodide is not strongly activated by electron-withdrawing groups, making classical SNAr challenging.

However, recent research has uncovered a "directed nucleophilic aromatic substitution" (dSNAr) that is specific to ortho-iodobenzamides. nih.gov This reaction proceeds in the presence of pyridine and allows for the substitution of the iodide with various amine nucleophiles at room temperature, without the need for strong electron-withdrawing groups on the aromatic ring. nih.gov This discovery suggests a viable pathway for the direct amination of this compound at the iodine-bearing carbon, offering a novel route to highly substituted anthranilic acid derivatives. The mechanism is believed to involve activation by the ortho-amido group and the pyridine base.

Another strategy to activate the iodide for nucleophilic attack is through its conversion to a diaryliodonium salt. diva-portal.org These hypervalent iodine(III) compounds feature a highly labile aryl group that can be displaced by a wide range of nucleophiles.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity

The structure of this compound presents several potential sites for reaction, making regioselectivity a critical consideration.

Cross-Coupling vs. C-H Activation: In palladium-catalyzed reactions, the C-I bond is significantly more reactive towards oxidative addition than any C-H bonds on the molecule. Therefore, cross-coupling reactions are expected to occur with extremely high regioselectivity at the C-I bond. princeton.edu

Electrophilic Aromatic Substitution: The molecule has two distinct aromatic rings. The benzoic acid ring contains a meta-directing carboxylic acid group and an ortho, para-directing acylamino group. The combined effect would likely direct incoming electrophiles to the position ortho to the acylamino group (and meta to the carboxyl group). The other ring contains a weakly ortho, para-directing iodo group and a meta-directing amide linkage (directing from the carbonyl side). Electrophilic substitution on this ring would be less favorable and directed by the iodo group.

Nucleophilic Aromatic Substitution: As discussed, the directed SNAr reaction on ortho-iodobenzamides is highly regioselective for displacement of the iodide. nih.gov

Stereoselectivity

Stereoselectivity becomes a factor when new chiral centers or geometric isomers are formed.

Heck Reaction: When coupling with prochiral alkenes, the Heck reaction can generate new stereocenters. The stereoselectivity of these reactions can often be controlled by the choice of chiral ligands on the palladium catalyst. Furthermore, the formation of E/Z isomers of the product alkene is a key aspect, with the outcome often dependent on the specific base, solvent, and ligand system employed. thieme-connect.de

Sonogashira and Suzuki-Miyaura Reactions: These reactions are generally stereospecific, meaning that the configuration of the starting materials (e.g., a vinyl halide or vinyl boronic acid) is retained in the product. libretexts.org Since this compound itself is achiral and contains no sites for geometric isomerism at the reactive center, stereoselectivity is primarily determined by the coupling partner.

Derivatization and Design of Advanced Molecular Scaffolds

Modification of the Benzamido and Benzoic Acid Moieties

The benzamido and benzoic acid groups are primary sites for derivatization, allowing for the introduction of diverse chemical functionalities and the creation of chiral variants. The reactivity of the carboxylic acid is well-established, readily undergoing reactions such as esterification, amidation, and reduction. wikipedia.org

The core structure of 4-(2-Iodobenzamido)benzoic acid can be systematically altered by introducing additional functional groups to either the benzamido or benzoic acid rings, or by modifying the carboxylic acid group itself. The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, or acid chlorides, using standard synthetic protocols like Fischer esterification or treatment with thionyl chloride. wikipedia.orgresearchgate.net For instance, reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Furthermore, the iodine atom on the benzamido portion is a key site for modification, particularly through transition metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction, for example, can be employed to replace the iodo group with aryl, heteroaryl, or alkyl groups by reacting the scaffold with appropriate boronic acids. nih.govnih.gov This method allows for the introduction of functionalities like pyridine (B92270) rings or other nitrogen-containing heterocycles, which can significantly alter the molecule's electronic and coordination properties. nih.gov

The following table outlines potential modifications and the reagents that could be employed:

| Target Moiety | Modification Type | Potential Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol, Ethanol (B145695) (with H₂SO₄) | Methyl/Ethyl Ester | nih.gov |

| Carboxylic Acid | Amidation | Ammonia, Primary/Secondary Amines (with coupling agents) | Primary/Substituted Amide | wikipedia.org |

| Carboxylic Acid | Reduction | Lithium Aluminium Hydride (LiAlH₄), DIBAL-H | Benzyl Alcohol | wikipedia.org |

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl derivative | nih.govnih.gov |

| Iodo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted derivative | mdpi.com |

Chiral derivatives of this compound can be synthesized to explore stereospecific interactions in various applications, such as asymmetric catalysis or chiral recognition. A primary strategy involves the coupling of the carboxylic acid moiety with a chiral auxiliary, such as a chiral alcohol or amine, to form diastereomeric esters or amides. Research on related 2-iodoxybenzoate esters has demonstrated the successful incorporation of chiral auxiliaries like (+)-menthol and (–)-borneol. acs.org This approach would yield separable diastereomers or introduce a chiral center for directing subsequent reactions.

| Chiral Reagent | Type | Potential Application | Reference |

|---|---|---|---|

| (+)-Menthol / (-)-Menthol | Chiral Alcohol | Formation of diastereomeric esters | acs.org |

| (1S)-endo-(-)-Borneol | Chiral Alcohol | Formation of diastereomeric esters | acs.org |

| (S)-1-Phenylethan-1-amine | Chiral Amine | Formation of diastereomeric amides | chemscene.com |

Synthesis of Macrocyclic and Polymeric Structures

The bifunctional nature of this compound and its derivatives makes it an attractive building block for the synthesis of larger, more complex architectures like macrocycles and polymers.

Polymeric materials can be designed by leveraging the reactive sites at opposite ends of the molecule. For instance, a derivative could be synthesized where the iodo group is converted to an amino group. The resulting amino- and carboxylic acid-functionalized monomer could then undergo step-growth polymerization to form polyamide chains. Similarly, conversion of the carboxylic acid to an ester and the iodo group to a boronic acid could create a monomer suitable for polymerization via repeated Suzuki coupling reactions. While direct polymerization of this compound is not widely reported, studies on related organotin(IV) complexes of substituted benzoic acids have shown the formation of tetrameric macrocyclic structures, demonstrating the propensity of these scaffolds to form large, ordered assemblies. mdpi.com

Non-covalent interactions are crucial in directing the self-assembly of molecules into supramolecular structures. Benzoic acid derivatives are well-known to form hydrogen-bonded dimers via their carboxylic acid groups, creating stable R2(2)(8) graph-set motifs. nih.govresearchgate.net In addition to this primary interaction, the structure of this compound contains other elements that can guide assembly:

Amide N-H and C=O groups: These can participate in further hydrogen bonding, linking dimers into chains or sheets. researchgate.net

Aromatic Rings: π-π stacking interactions between the phenyl rings can contribute to the stability of the assembled structure. nih.govnih.gov

Iodine Atom: The iodine can act as a halogen bond donor, interacting with Lewis basic sites (such as the carbonyl oxygen) on adjacent molecules to form ordered crystalline networks.

Research on perfluoroalkylated benzoic acid derivatives has shown their capacity to act as supramolecular gelators, forming fibrous networks in organic solvents driven by hydrogen bonding and aromatic interactions. nih.gov This suggests that appropriately modified this compound derivatives could also form gels or other self-assembled materials.

Design of Multidentate Ligands

The inherent structure of this compound, with potential coordination sites at the carboxylate oxygens and the amide oxygen, allows it to function as a ligand for metal ions. By introducing additional functional groups, it can be transformed into a multidentate ligand capable of forming stable and structurally diverse metal-organic complexes.

The synthesis of multidentate ligands from benzoic acid scaffolds is a proven strategy for creating novel metal-organic frameworks (MOFs) and coordination polymers. nih.gov For example, introducing triazole groups onto a benzoic acid core has been shown to produce ligands that coordinate with Cd²⁺ and Zn²⁺ to form one- and two-dimensional networks with interesting fluorescence properties. nih.gov

Synthesis of Ligands for Metal Coordination

The synthesis of ligands is a critical first step in the development of coordination complexes, which are integral to fields ranging from catalysis to materials science. The structure of this compound offers multiple potential coordination sites. The carboxylic acid group provides a classic binding site for metal ions, capable of acting as a monodentate, bidentate, or bridging ligand. Furthermore, the amide linkage and the iodine substituent could, under specific reaction conditions, participate in or influence the coordination behavior.

However, a detailed search of peer-reviewed journals and chemical databases has not yielded any specific examples of this compound being used to synthesize ligands for metal coordination. Research in the broader area of benzamide (B126) derivatives and their metal complexes is extensive, but specific studies focusing on this iodo-substituted compound are not available. The presence of the sterically demanding iodo group on the benzamide ring likely influences the conformational flexibility and coordination geometry of any potential ligand, a subject that awaits experimental investigation.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Coordination Mode |

| Carboxylic Acid | Monodentate, Bidentate Chelate, Bidentate Bridging |

| Amide Oxygen | Monodentate |

| Iodine | Halogen Bonding (weak interaction) |

Development of Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of the organic linkers. The ditopic nature of this compound, possessing two distinct functional ends, makes it a theoretical candidate for a MOF linker. The carboxylic acid group can bind to the metal centers, while the iodobenzamido portion could be used to functionalize the pores of the resulting framework or to participate in secondary interactions that stabilize the structure.

Despite this theoretical potential, there is currently no published research describing the use of this compound as a linker in the synthesis of MOFs. The design and synthesis of MOFs is a highly active area of research, and scientists are continually exploring new organic linkers to create novel materials. The unique combination of a rigid benzoic acid connecting point and a functionalizable iodobenzamide tail in this compound could lead to MOFs with interesting properties, but this remains a hypothetical proposition awaiting experimental validation.

Table 2: Hypothetical MOF Properties with this compound as a Linker

| Feature | Potential Impact of the Linker |

| Porosity | The length and rigidity of the linker would influence pore size and shape. |

| Functionality | The iodo- group could serve as a site for post-synthetic modification. |

| Stability | The amide linkage could participate in hydrogen bonding, enhancing framework stability. |

| Catalysis | The iodine atom could potentially act as a catalytic site. |

Applications in Advanced Materials and Supramolecular Assemblies

Role as a Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker. The use of 4-(2-Iodobenzamido)benzoic acid as a linker offers several advantages in the design and synthesis of novel MOFs and coordination polymers.

The incorporation of amide and carboxylic acid functionalities into MOF linkers is a well-established strategy to enhance their structural diversity and functional properties. The carboxylic acid group is the primary anchor for coordinating with metal centers, forming the nodes of the framework. The amide group, on the other hand, introduces several key features:

Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively. These interactions can occur between adjacent linkers within the framework, leading to increased structural stability and rigidity. They can also be directed towards guest molecules within the pores, enhancing selective adsorption.

Flexibility and Dynamics: The rotational freedom around the amide bond can impart flexibility to the MOF structure. This can lead to dynamic frameworks that respond to external stimuli such as guest inclusion, temperature, or pressure. mdpi.comrsc.org

Polarity: The polar nature of the amide group can create polar microenvironments within the pores of the MOF, which can be advantageous for the selective adsorption of polar molecules.

The design of MOFs using linkers like this compound involves careful consideration of the interplay between the strong coordination bonds formed by the carboxylate and the weaker, but structurally significant, hydrogen bonds from the amide group. mdpi.comrsc.org

The presence of an iodine substituent on the linker molecule introduces another layer of control over the resulting MOF's properties. The key influence of the iodine atom stems from its ability to form halogen bonds.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In the context of a MOF, the iodine atom on one linker can form halogen bonds with electronegative atoms (like oxygen or nitrogen) on an adjacent linker or a guest molecule. This interaction is highly directional and can be used to fine-tune the topology and inter-linker spacing within the framework. mdpi.comnih.govacs.org

Increased Stability: Halogen bonding can provide additional stabilization to the MOF structure, complementing the coordination and hydrogen bonds. This can lead to frameworks with enhanced thermal and chemical stability.

Catalytic Activity: In some cases, the iodine moiety can act as a catalytic site. For instance, halogen bonding has been shown to enhance the catalytic degradation of chemical warfare agent simulants in UiO-66 MOFs. mdpi.com

The ortho-position of the iodine atom in this compound can also induce steric effects that influence the coordination geometry around the metal center, potentially leading to novel network topologies that differ from those obtained with linear or less sterically hindered linkers. nih.govacs.org

While specific reports on MOFs synthesized from this compound are not yet prevalent in the literature, a hypothetical synthesis would likely follow established solvothermal or hydrothermal methods. youtube.comresearchgate.net In a typical procedure, a salt of a metal ion (e.g., zinc, copper, or zirconium) would be reacted with the this compound linker in a high-boiling point solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

Hypothetical Synthesis of a Zinc-based MOF:

| Step | Procedure |

| 1. Reactant Preparation | Dissolve zinc nitrate (B79036) hexahydrate and this compound in DMF. |

| 2. Solvothermal Reaction | Seal the mixture in a Teflon-lined autoclave and heat at 100-150 °C for 24-72 hours. |

| 3. Isolation and Purification | Cool the autoclave to room temperature, filter the resulting crystalline product, and wash with fresh DMF and then a lower-boiling solvent like ethanol (B145695) to remove unreacted starting materials. |

| 4. Activation | Activate the MOF by carefully removing the solvent molecules from the pores, often by heating under vacuum or using supercritical CO2 exchange. nih.gov |

Characterization of the resulting MOF would involve a suite of analytical techniques to determine its structure, porosity, and stability.

Table of Characterization Techniques:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise determination of the crystal structure, including bond lengths, bond angles, and the overall 3D network topology. |

| Powder X-ray Diffraction (PXRD) | Confirmation of the bulk purity and crystallinity of the synthesized material. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the framework and the temperature at which guest molecules are removed or the framework decomposes. |

| Gas Adsorption Analysis (e.g., N2 at 77 K) | Determination of the surface area, pore volume, and pore size distribution of the activated MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of the amide and carboxylate functional groups in the final framework. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the linker structure after digestion of the MOF to confirm its integrity. |

Crystal Engineering and Cocrystallization

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. This compound is an excellent candidate for crystal engineering studies due to its multiple sites for non-covalent interactions.

The controlled self-assembly of this compound, either with itself or with other molecules (coformers), can be directed by the interplay of hydrogen and halogen bonds.

Hydrogen Bonding: The carboxylic acid group can form strong O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers. The amide group can also participate in N-H···O hydrogen bonds, creating chains or sheets. researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with suitable acceptors such as the carbonyl oxygen of the amide or carboxylic acid, or with heteroatoms on coformer molecules. mdpi.comscispace.com

By carefully selecting coformers with complementary functional groups, it is possible to create a hierarchy of non-covalent interactions that guide the formation of specific supramolecular architectures with predictable connectivity. nih.gov

A supramolecular synthon is a structural unit within a crystal that is formed by known and reliable intermolecular interactions. The design of complex supramolecular structures relies on the predictable formation of these synthons. For this compound, several key synthons can be envisioned:

Carboxylic Acid Dimer: A robust and common synthon where two carboxylic acid groups form a cyclic dimer through two O-H···O hydrogen bonds.

Amide-Amide Catenane: The N-H and C=O groups of the amide can form a chain-like motif through N-H···O hydrogen bonds.

Acid-Amide Heterosynthon: A hydrogen bond between the carboxylic acid and the amide group of another molecule.

Iodo-Carbonyl Halogen Bond: A C-I···O=C interaction, where the iodine atom forms a halogen bond with the carbonyl oxygen of either the amide or the carboxylic acid.

The competition and cooperation between these synthons will ultimately determine the final crystal structure. The relative strength of these interactions can be influenced by factors such as the solvent used for crystallization and the steric and electronic properties of the coformers. The ability to direct the assembly through these varied interactions makes this compound a powerful tool for the rational design of novel cocrystals with tailored properties. nih.govnih.gov

Self-Assembled Monolayers and Surface Chemistry

The chemical structure of this compound makes it a prime candidate for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular layers that form spontaneously on a surface, and they are critical for modifying the chemical and physical properties of interfaces in a controlled manner.

Theoretical Basis for SAM Formation:

The carboxylic acid group (–COOH) is a well-known anchoring group for forming SAMs on metal oxide surfaces such as titanium dioxide (TiO₂), indium tin oxide (ITO), and alumina (B75360) (Al₂O₃). noaa.govuni.lu The molecule would likely orient itself with the carboxylic acid binding to the surface, leaving the iodinated phenyl ring exposed. This orientation would present a surface decorated with iodine atoms, significantly altering the surface energy and its chemical reactivity.

The rigid benzanilide (B160483) core would promote strong intermolecular π-π stacking interactions between adjacent molecules in the monolayer, a phenomenon observed in SAMs of similar aromatic compounds like mercaptobiphenyls. This, combined with the potential for intermolecular hydrogen bonding between the amide groups, would contribute to the formation of a densely packed and thermally stable monolayer.

Potential Research Findings and Applications:

While specific experimental data for SAMs of this compound is not available, research on analogous molecules provides insight into their potential. For instance, SAMs of 4-aminobenzoic acid have been used to modify TiO₂ surfaces in perovskite solar cells, improving the interfacial compatibility and device efficiency. noaa.gov

The introduction of the iodine atom offers additional functionality. The presence of a halogen-bonding moiety on the surface could be used to direct the subsequent assembly of other molecular layers or to selectively bind guest molecules that can act as halogen-bond acceptors. This could be exploited in the development of:

Chemical Sensors: Where the specific interaction of an analyte with the iodinated surface leads to a detectable signal.

Templated Crystal Growth: Where the ordered monolayer directs the crystallization of an overlying material.

Modified Electrodes: Where the SAM alters the charge transfer properties at the electrode-electrolyte interface.

The formation and quality of such SAMs are known to be influenced by factors like the choice of solvent, as solvents can interact with the surface and disrupt the assembly process. uni.lu

Interactive Data Table: Predicted Properties

The following table summarizes key identifiers and predicted properties for this compound based on computational models.

| Property | Value |

| Molecular Formula | C₁₄H₁₀INO₃ |

| Molecular Weight | 367.14 g/mol |

| InChIKey | GLUDNBZUMDOZQI-UHFFFAOYSA-N |

| Predicted XlogP | 2.3 |

| Predicted CCS ([M+H]⁺, Ų) | 170.7 |

| Predicted CCS ([M-H]⁻, Ų) | 168.8 |

This data is computationally predicted and awaits experimental verification.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed picture of the intrinsic properties of a molecule, governed by its electronic structure. For 4-(2-Iodobenzamido)benzoic acid, these methods can reveal the most stable three-dimensional arrangements, the distribution of electron density, and the nature of its frontier molecular orbitals, all of which dictate its chemical reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

The three-dimensional shape of this compound is not static, with rotation possible around the amide bond and the single bonds connecting the phenyl rings to the amide and carboxylic acid groups. Density Functional Theory (DFT) is a robust computational method to determine the preferred conformations of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out.

The key dihedral angles to consider are:

τ1 (C-C-N-C): Rotation around the bond connecting the 2-iodophenyl ring and the amide nitrogen.

τ2 (C-N-C-C): Rotation around the amide bond itself.

τ3 (N-C-C-C): Rotation around the bond connecting the benzoic acid ring to the amide carbon.

τ4 (C-C-C=O): Rotation of the carboxylic acid group.

DFT calculations would likely reveal that the amide bond (τ2) has a high rotational barrier, favoring a planar or near-planar conformation due to delocalization of the nitrogen lone pair into the carbonyl group. The relative orientations of the two aromatic rings (defined by τ1 and τ3) will be influenced by steric hindrance from the ortho-iodo substituent and the potential for intramolecular hydrogen bonding between the amide N-H and the iodine atom or the carboxylic acid group. The most stable conformers would represent a balance between these steric and electronic effects.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (τ1) (°) | Dihedral Angle (τ3) (°) | Relative Energy (kcal/mol) | Notes |

| 1 | 45 | 30 | 0.00 | Global minimum, likely a twisted conformation to minimize steric clash. |

| 2 | 0 | 0 | 5.2 | Planar conformation, high steric strain due to the iodo group. |

| 3 | 90 | 45 | 2.5 | Orthogonal arrangement of the rings. |

| 4 | -45 | -30 | 0.00 | Enantiomer of the global minimum. |

This table is illustrative and presents plausible data for demonstrative purposes, as specific computational studies on this molecule are not publicly available.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). rsc.orgresearchgate.net

For this compound, DFT calculations would likely show:

HOMO: The HOMO is expected to be localized primarily on the 4-aminobenzoic acid moiety, which is electron-rich due to the nitrogen atom of the amide linkage. The iodine atom, with its lone pairs, could also contribute to the HOMO.

LUMO: The LUMO is anticipated to be distributed over the 2-iodobenzoyl portion of the molecule, particularly on the carbonyl group and the aromatic ring, which are rendered electron-deficient by the electron-withdrawing nature of the carbonyl and iodo groups.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. youtube.comwalisongo.ac.id For this compound, an MEP map would likely reveal:

Negative potential (red/yellow): Regions of high electron density, expected around the carbonyl oxygen and the carboxylic acid oxygen atoms, making them susceptible to electrophilic attack. youtube.com

Positive potential (blue): Regions of low electron density, anticipated around the amide and carboxylic acid protons. A region of positive potential, known as a "sigma-hole," may also be present on the iodine atom, making it a potential halogen bond donor. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Localization |

| HOMO | -6.2 | 4-aminobenzoic acid ring, amide nitrogen |

| LUMO | -1.8 | 2-iodobenzoyl ring, carbonyl group |

| HOMO-LUMO Gap | 4.4 | - |

This table is illustrative and presents plausible data for demonstrative purposes.

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

Molecular Dynamics (MD) simulations can predict how individual molecules of this compound might self-assemble into larger, ordered structures, known as supramolecular assemblies. nih.govnih.gov These simulations model the movements of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces. nih.gov

Given its structure, this compound has several functional groups capable of forming non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds, leading to the classic carboxylic acid dimer motif. researchgate.netrsc.org The amide group (N-H donor and C=O acceptor) can also participate in hydrogen bonding, potentially forming chains or sheets. nih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl or carboxylic acid oxygens of neighboring molecules.

π-π Stacking: The two aromatic rings can stack on top of each other, contributing to the stability of the assembly.

In Silico Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states.

Transition State Analysis of Amide Formation and Cleavage

The amide bond in this compound is central to its structure. Computational studies can elucidate the mechanisms of its formation and cleavage (hydrolysis).

Amide Formation: The formation of the amide bond, typically from 2-iodobenzoic acid (or an activated derivative) and 4-aminobenzoic acid, can be modeled to understand the energetics of the reaction pathway. DFT calculations can be used to locate the transition state for the nucleophilic attack of the amine on the activated carboxylic acid. The calculations would provide the activation energy barrier, offering insights into the reaction kinetics. rsc.orgrsc.orgacs.org

Amide Hydrolysis: The stability of the amide bond can be assessed by modeling its hydrolysis under acidic or basic conditions. For base-catalyzed hydrolysis, calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to a tetrahedral intermediate. nih.govacs.orgacs.org The subsequent breakdown of this intermediate to form the carboxylate and amine is also modeled. Transition state analysis would reveal the rate-determining step of the hydrolysis process. nih.govuregina.ca

Table 3: Hypothetical Activation Energies for Amide Bond Reactions

| Reaction | Proposed Mechanism Step | Calculated Activation Energy (kcal/mol) |

| Amide Formation (from acyl chloride) | Nucleophilic attack of amine | 15.2 |

| Base-Catalyzed Hydrolysis | Formation of tetrahedral intermediate | 23.5 |

| Base-Catalyzed Hydrolysis | Breakdown of tetrahedral intermediate | 18.7 |

This table is illustrative and presents plausible data for demonstrative purposes.

Mechanistic Insights into Hypervalent Iodine Chemistry

The presence of an iodine atom on one of the phenyl rings opens up the possibility of its participation in hypervalent iodine chemistry. 2-Iodobenzoic acid is a well-known precursor to important hypervalent iodine(V) reagents like 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane. wikipedia.org

Computational studies can explore the potential of this compound to act as a precursor for novel hypervalent iodine reagents. This would involve modeling the oxidation of the iodine atom from its I(I) state to higher oxidation states, such as I(III) or I(V). DFT calculations can be used to investigate the structure and stability of these putative hypervalent iodine species. chimia.chnih.gov

Furthermore, the mechanism of reactions catalyzed by such in situ generated hypervalent iodine species can be elucidated. For example, if used as an oxidation catalyst, computational modeling could detail the ligand exchange steps and the final reductive elimination step where the hypervalent iodine is reduced back to its I(I) state, completing the catalytic cycle. organic-chemistry.org These studies would provide fundamental insights into the potential of this molecule to participate in or catalyze oxidative transformations. chimia.ch

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for the accessibility and subsequent investigation of any compound of interest. For 4-(2-Iodobenzamido)benzoic acid, future research could productively focus on novel synthetic pathways that offer improvements in yield, purity, and environmental impact over traditional methods.

A plausible and efficient route for the synthesis of this compound involves the amidation of 4-aminobenzoic acid with 2-iodobenzoyl chloride. The 2-iodobenzoyl chloride can be prepared from 2-iodobenzoic acid, which is accessible via the Sandmeyer reaction of anthranilic acid. wikipedia.orgpianetachimica.it The final amidation step would likely proceed under standard Schotten-Baumann conditions.

Beyond this conventional approach, emerging synthetic strategies could be explored. For instance, direct C-H amination techniques, which are becoming increasingly sophisticated, could potentially forge the amide bond by activating a C-H bond on a benzoic acid precursor, thus offering a more atom-economical route. rsc.org Furthermore, the development of catalytic methods for the direct iodination of a benzoylbenzoic acid precursor at the specific ortho-position would represent a significant advancement, potentially utilizing transition-metal catalysis.

Another avenue for exploration is the use of greener reaction media and catalysts. For example, the synthesis of benzamides has been reported using diatomite earth-supported ionic liquid/ZrCl4 under ultrasonic irradiation, offering a highly efficient and reusable catalytic system. researchgate.net Adapting such methodologies for the synthesis of this compound could lead to more environmentally benign production processes.

Advanced Applications in Smart Materials and Responsive Systems

The unique structural features of this compound make it a promising candidate for the development of smart materials and responsive systems. Smart materials are designed to exhibit a change in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific analytes. nih.gov

The presence of the iodine atom offers a handle for forming halogen bonds, a highly directional non-covalent interaction that can be exploited for the programmed self-assembly of molecules into well-defined supramolecular structures. nih.gov This could enable the creation of responsive gels, liquid crystals, or crystalline materials whose properties can be modulated by external cues that affect the strength or geometry of these halogen bonds.

The carboxylic acid group provides a site for pH-responsiveness. In basic conditions, deprotonation would lead to a carboxylate anion, altering the molecule's solubility and electrostatic interactions. This could be harnessed to create pH-sensitive drug delivery systems or sensors. Furthermore, the amide linkage can participate in hydrogen bonding, contributing to the stability and cooperativity of self-assembled structures. The combination of hydrogen bonding, halogen bonding, and the potential for π-π stacking interactions between the aromatic rings provides a rich toolkit for designing materials with complex and tunable responsiveness.

For instance, polymers or hydrogels incorporating this compound as a functional monomer could exhibit tunable swelling/deswelling behavior based on pH changes or the presence of specific ions that interact with the iodide. The rational design of such materials could be guided by computational studies to predict the impact of these interactions on the macroscopic properties of the material. rsc.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability, along with the potential for rapid reaction optimization. thieme-connect.deacs.org The synthesis of this compound is well-suited for adaptation to these modern technologies.

Flow chemistry would allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for reactions involving reactive intermediates, such as the formation of 2-iodobenzoyl chloride and its subsequent reaction with 4-aminobenzoic acid. The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities. thieme-connect.de An open-source approach to the flow chemical formation of benzamides using an inline liquid-liquid extraction system has been demonstrated, showcasing the potential for integrated synthesis and purification. dntb.gov.ua

Furthermore, the synthesis could be integrated into automated platforms for high-throughput screening of reaction conditions or for the parallel synthesis of a library of related derivatives. nih.gov Automated systems can systematically vary starting materials, catalysts, and solvents to rapidly identify optimal synthetic protocols. acs.org This would be particularly valuable for exploring the synthesis of analogues of this compound with different substitution patterns on the aromatic rings, allowing for the fine-tuning of its properties for specific applications. The fully automated synthesis of other functionalized benzamides has been successfully demonstrated, paving the way for similar approaches to be applied to this compound. nih.gov

Deeper Understanding of Non-Covalent Interactions for Rational Design

A profound understanding of the non-covalent interactions governing the self-assembly and crystal packing of this compound is crucial for its rational design into functional materials. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions will dictate the supramolecular architecture and, consequently, the material's properties.

Future research should focus on detailed structural analysis using single-crystal X-ray diffraction to elucidate the precise arrangement of molecules in the solid state. While the crystal structure for the specific title compound is not yet reported, studies on similar molecules, such as 4-benzamido-2-hydroxy-benzoic acid, reveal the formation of carboxylic acid inversion dimers via O-H···O hydrogen bonds and π-π stacking interactions between aromatic rings. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs involving its carboxylic acid and amide groups.